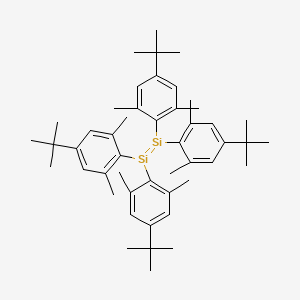
Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene is a chemical compound known for its unique structure and properties. It belongs to the class of disilenes, which are compounds containing a silicon-silicon double bond. The presence of bulky tert-butyl and dimethylphenyl groups provides steric protection to the silicon-silicon double bond, making it relatively stable compared to other disilenes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene typically involves the reduction of a suitable precursor, such as a dichlorodisilane, in the presence of a reducing agent. One common method is the reduction of Tetrakis(4-tert-butyl-2,6-dimethylphenyl)dichlorodisilane using potassium graphite (KC8) in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reducing agent concentration, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene can undergo various chemical reactions, including:
Oxidation: The silicon-silicon double bond can be oxidized to form silanones or siloxanes.
Reduction: Further reduction can lead to the formation of silyl radicals or silanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like molecular oxygen or ozone can be used under controlled conditions.
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) can be used in the presence of a catalyst.
Major Products
Oxidation: Silanones, siloxanes.
Reduction: Silyl radicals, silanes.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying silicon-silicon double bonds.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Catalysis: It can be used as a ligand or catalyst in various organic transformations.
Biology and Medicine:
作用機序
The mechanism of action of Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene primarily involves the reactivity of the silicon-silicon double bond. The bulky substituents provide steric protection, allowing the compound to participate in selective reactions. The silicon-silicon double bond can interact with various molecular targets, leading to the formation of new bonds and compounds.
類似化合物との比較
Similar Compounds
- Tetrakis(2,4-di-tert-butylphenyl)disilene
- Tetrakis(2,6-dimethylphenyl)disilene
- Tetrakis(4-tert-butylphenyl)disilene
Uniqueness
Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene is unique due to the specific arrangement of its substituents, which provides a balance between steric protection and reactivity. This makes it more stable than some other disilenes while still being reactive enough for various chemical transformations.
特性
CAS番号 |
110698-82-3 |
|---|---|
分子式 |
C48H68Si2 |
分子量 |
701.2 g/mol |
IUPAC名 |
bis(4-tert-butyl-2,6-dimethylphenyl)silylidene-bis(4-tert-butyl-2,6-dimethylphenyl)silane |
InChI |
InChI=1S/C48H68Si2/c1-29-21-37(45(9,10)11)22-30(2)41(29)49(42-31(3)23-38(24-32(42)4)46(12,13)14)50(43-33(5)25-39(26-34(43)6)47(15,16)17)44-35(7)27-40(28-36(44)8)48(18,19)20/h21-28H,1-20H3 |
InChIキー |
TWYVENCVODTAIJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1[Si](=[Si](C2=C(C=C(C=C2C)C(C)(C)C)C)C3=C(C=C(C=C3C)C(C)(C)C)C)C4=C(C=C(C=C4C)C(C)(C)C)C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


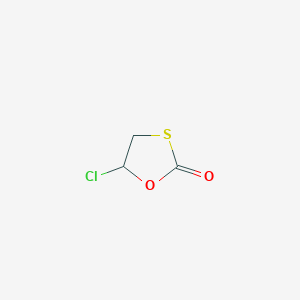

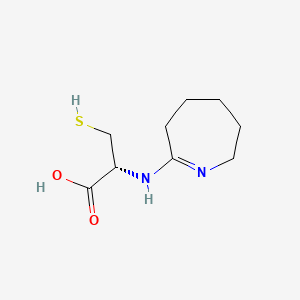
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
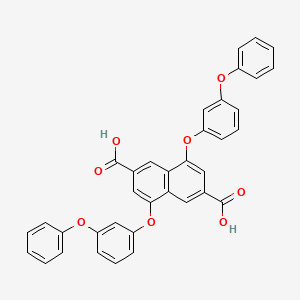

![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)



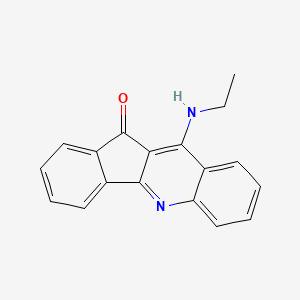

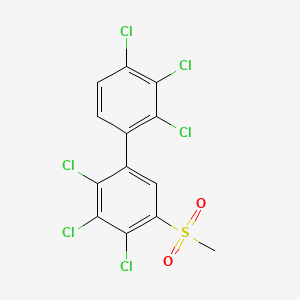
![4-[2-(Phenylselanyl)ethenyl]morpholine](/img/structure/B14323841.png)
